Hammett σp Comparison of Tosylate, Mesylate, and Triflate
The electron-withdrawing nature of the tosylate group in 2-(4-Methylphenyl)sulfonyloxybenzoic acid is quantified by its Hammett substituent constant (σp). Direct titration of substituted benzoic acids yielded a σp value of +0.29 for the tosylate group. This value is intermediate between that of the mesylate group (+0.33) and the significantly more electron-withdrawing triflate group (+0.47) [1]. This quantitative ranking directly informs the relative leaving group ability and reaction kinetics in nucleophilic substitution and elimination reactions.
| Evidence Dimension | Hammett Substituent Constant (σp) |
|---|---|
| Target Compound Data | +0.29 (Tosylate group) |
| Comparator Or Baseline | Mesylate group: +0.33; Triflate group: +0.47 |
| Quantified Difference | Tosylate is 0.04 units less electron-withdrawing than mesylate and 0.18 units less than triflate. |
| Conditions | Titration of substituted benzoic acids in water at 25°C. |
Why This Matters
This parameter is essential for predicting and controlling reaction rates and selectivities in SN1, SN2, and elimination reactions, allowing for rational choice of the optimal leaving group for a given synthetic transformation.
- [1] Stang, P. J., & Anderson, A. G. (1976). Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. Journal of Organic Chemistry, 41(5), 781–785. View Source
